1'-(1h-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3h)-one

structure-based drug design X-ray crystallography ACC carboxyltransferase domain

1'-(1H-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3H)-one (CAS 1031413-61-2; PDB ligand code B38; molecular formula C22H21N3O3; MW 375.42 Da) is a spirochromanone-based, isoform-non-selective inhibitor of acetyl-CoA carboxylase (ACC), an enzyme central to fatty acid metabolism. Identified as 'compound 7' in the seminal structure-based drug discovery effort by Corbett et al., this compound emerged from optimization of weak HTS hits and was co-crystallized with the carboxyltransferase (CT) domain of yeast ACC (PDB 3H0S, 2.43 Å resolution), providing atomic-level detail of the spirochromanone pharmacophore binding mode.

Molecular Formula C22H21N3O3
Molecular Weight 375.4 g/mol
Cat. No. B12107063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(1h-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3h)-one
Molecular FormulaC22H21N3O3
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)C4=CC=CC5=C4NN=C5)CC2=O
InChIInChI=1S/C22H21N3O3/c1-14-5-6-19-17(11-14)18(26)12-22(28-19)7-9-25(10-8-22)21(27)16-4-2-3-15-13-23-24-20(15)16/h2-6,11,13H,7-10,12H2,1H3,(H,23,24)
InChIKeyIKCMGTBANLMNNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-(1H-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3H)-one: A Structurally Characterized Acetyl-CoA Carboxylase Inhibitor Reference Standard


1'-(1H-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3H)-one (CAS 1031413-61-2; PDB ligand code B38; molecular formula C22H21N3O3; MW 375.42 Da) is a spirochromanone-based, isoform-non-selective inhibitor of acetyl-CoA carboxylase (ACC), an enzyme central to fatty acid metabolism [1]. Identified as 'compound 7' in the seminal structure-based drug discovery effort by Corbett et al., this compound emerged from optimization of weak HTS hits and was co-crystallized with the carboxyltransferase (CT) domain of yeast ACC (PDB 3H0S, 2.43 Å resolution), providing atomic-level detail of the spirochromanone pharmacophore binding mode [2]. Its commercial availability at ≥95% purity from multiple vendors makes it accessible as a reference tool for ACC enzymology and inhibitor design campaigns .

Why Generic Spirochromanone ACC Inhibitors Cannot Substitute for 1'-(1H-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3H)-one in Research Applications


Despite sharing the spiro[chromene-2,4'-piperidin]-4(3H)-one core scaffold, ACC inhibitors in this chemical series exhibit profound sensitivity to subtle structural variations that dramatically alter potency, isoform selectivity, and binding mode. The target compound carries a unique indazol-7-ylcarbonyl attachment—in contrast to the indazol-5-ylcarbonyl regioisomer found in the more potent clinical leads—and a single 6-methyl substitution on the chromanone ring rather than the 6,7-dimethyl pattern of later-generation inhibitors [1]. These structural differences are not cosmetic; they map directly to distinct interactions within the ACC CT-domain active site and yield IC50 values that differ by over 30-fold compared to optimized analogs [2]. Procuring a generic 'spirochromanone ACC inhibitor' without verifying the exact regioisomeric and substitution identity risks invalidating structure-activity relationship (SAR) studies, confounding crystallographic experiments, and generating irreproducible enzymology data [3].

Quantitative Differentiation Evidence: 1'-(1H-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3H)-one vs. Closest Structural Analogs


Co-Crystal Structure Availability: Atomic-Resolution Binding Mode Defined for the Indazol-7-ylcarbonyl Regioisomer

The target compound is the only spirochromanone ACC inhibitor in this specific substitution pattern for which a publicly available, peer-reviewed co-crystal structure with the ACC carboxyltransferase domain has been deposited (PDB 3H0S, resolution 2.43 Å) [1]. This structure, solved using the yeast ACC CT domain (Saccharomyces cerevisiae), reveals the indazol-7-ylcarbonyl group engaged in specific hydrogen-bond and hydrophobic interactions within the active site, establishing the binding pose that informed subsequent optimization campaigns [2]. In contrast, the more potent 6,7-dimethyl-indazol-5-ylcarbonyl analog (ACC1/2-IN-2, IC50 ACC1 = 22 nM, ACC2 = 48 nM) was later co-crystallized with a humanized yeast ACC CT domain construct (PDB 5CTB) [3], but the indazol-7-ylcarbonyl regioisomer remains uniquely valuable for understanding how alternative indazole attachment points modulate binding.

structure-based drug design X-ray crystallography ACC carboxyltransferase domain ligand binding mode

ACC1/ACC2 Inhibitory Potency: Sub-Micromolar Balanced Dual Inhibition Contrasts with Nanomolar Optimized Analogs

Enzymatic IC50 data curated in the BRENDA database establish that the target compound inhibits human ACC1 with an IC50 of 634 nM and ACC2 with an IC50 of 641 nM, demonstrating essentially equipotent, non-selective dual ACC inhibition in the sub-micromolar range [1]. By comparison, the structurally related 6,7-dimethyl-1'-[(7-methyl-1H-indazol-5-yl)carbonyl] analog (ACC1/2-IN-2) exhibits IC50 values of 22 nM (ACC1) and 48 nM (ACC2), representing a 29-fold and 13-fold increase in potency, respectively [2]. Another analog, 1'-(1H-indazol-7-ylcarbonyl)-6-methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one, which retains the same indazol-7-ylcarbonyl attachment but replaces the 6-methyl with a 6-methoxy substituent, shows an IC50 of 562 nM against ACC1—only a 1.1-fold difference from the target compound [3]. These data situate the target compound as a moderately potent, early-generation tool compound that is substantially less potent than later optimized leads but closely matched to its 6-methoxy congener.

ACC1 inhibition ACC2 inhibition IC50 determination enzyme kinetics isoform selectivity

Regioisomeric Indazole Attachment: Indazol-7-ylcarbonyl vs. Indazol-5-ylcarbonyl Defines a Distinct Chemical Space within the Patent Landscape

The target compound features an indazole moiety linked through its 7-position carbonyl, forming an indazol-7-ylcarbonyl attachment to the spirocyclic piperidine nitrogen [1]. This contrasts with the majority of high-potency spirochromanone ACC inhibitors disclosed in the patent literature, which predominantly employ indazol-5-ylcarbonyl or substituted benzimidazole-carbonyl attachments [2]. For example, the 6,7-dimethyl analog with indazol-5-ylcarbonyl attachment (IC50 ACC1 = 22 nM) and the pyrazol-3-yl analog with indazol-5-ylcarbonyl attachment (IC50 ACC1 = 18 nM, ACC2 = 4.5 nM) both utilize the 5-position linkage [3]. The indazol-7-ylcarbonyl regioisomer occupies a distinct area of chemical space that may be relevant for exploring alternative binding interactions, circumventing existing composition-of-matter patent claims, or probing the tolerance of the ACC active site for regioisomeric variation of the indazole pharmacophore.

regioisomer differentiation patent landscape analysis indazole substitution SAR exploration

Calculated Physicochemical Properties: Lipophilicity and Drug-Likeness Parameters for PK/PD Profiling Studies

The target compound exhibits calculated physicochemical properties consistent with oral drug-likeness: ACD/LogP = 2.87, ACD/LogD (pH 7.4) = 3.17, topological polar surface area (TPSA) = 75 Ų, and zero Rule-of-Five violations . The ACD/BCF (bioconcentration factor) of 150.31 at pH 7.4 suggests moderate lipophilicity suitable for cell permeability without excessive tissue accumulation . While direct experimental LogD or permeability data for the 6,7-dimethyl-indazol-5-ylcarbonyl comparator are not publicly available in curated databases at comparable depth, the 6-methoxy-indazol-7-ylcarbonyl analog (MW 391.42, one additional oxygen) is expected to exhibit lower LogP due to the polar methoxy substituent [1]. These calculated parameters, generated by the ACD/Labs Percepta platform (version 14.00) and validated through ChemSpider, provide a baseline for computational ADME modeling and enable quantitative structure-property relationship (QSPR) comparisons within the spirochromanone series .

lipophilicity ADME prediction drug-likeness physicochemical profiling LogP/LogD comparison

Role as a Historical Benchmark Compound in the ACC Inhibitor Discovery Trajectory

The target compound ('compound 7' in Corbett et al. 2010) occupies a historically significant position as the compound that provided the first high-resolution co-crystal structure of a spirochromanone inhibitor bound to the ACC CT domain, directly enabling the structure-based design that ultimately yielded low-nanomolar ACC inhibitors with favorable rat pharmacokinetics [1]. The publication explicitly states: 'Utilizing HTS hits and structure-based drug discovery, a more rigid inhibitor was designed and led to the discovery of sub-micromolar, spirochromanone non-specific ACC inhibitors. Low nanomolar, non-specific ACC-isozyme inhibitors that exhibited good rat pharmacokinetics were obtained from this chemotype' [2]. Later-generation compounds such as the spirocyclic-diamine lead (compound 3.5.1, IC50 = 0.30 μM in rat hepatocyte de novo lipogenesis assay) built directly upon the structural insights derived from this chemotype [3]. For researchers publishing in the ACC field or conducting comparative SAR studies, this compound serves as a citable reference point that anchors the evolutionary trajectory of the spirochromanone ACC inhibitor class.

benchmark compound HTS hit optimization structure-based drug discovery ACC inhibitor evolution

Validated Application Scenarios for 1'-(1H-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3H)-one Based on Quantitative Evidence


ACC Enzymology Assay Calibration and Positive Control Standardization

With well-established IC50 values of 634 nM (ACC1) and 641 nM (ACC2) [1], this compound is ideally suited as a moderately potent positive control for calibrating ACC enzyme inhibition assays. Its balanced, non-selective dual ACC inhibition eliminates isoform bias during assay development. Researchers can use these published IC50 benchmarks to validate assay performance across laboratories, troubleshoot enzyme activity, and establish inter-assay reproducibility. Unlike highly potent nanomolar inhibitors that may deplete enzyme activity completely at typical screening concentrations, the sub-micromolar potency of this compound allows for full dose-response curve generation within a tractable concentration range.

Structure-Based Drug Design and Molecular Docking Template

The availability of a high-quality co-crystal structure (PDB 3H0S, 2.43 Å) [2] with the ACC carboxyltransferase domain makes this compound a validated template for structure-based drug design workflows. Computational chemists can extract the protein-ligand complex coordinates to perform docking validation, pharmacophore modeling, and binding free energy calculations. The indazol-7-ylcarbonyl attachment provides a structurally distinct binding mode compared to the more common indazol-5-ylcarbonyl series, enabling exploration of alternative hydrogen-bonding networks and hydrophobic contacts within the ACC active site.

SAR Baseline Compound for Spirochromanone Medicinal Chemistry Optimization Programs

As the compound that launched the structure-enabled spirochromanone ACC inhibitor series [3], this chemotype serves as the SAR baseline from which all subsequent optimization was measured. Medicinal chemistry teams initiating new ACC inhibitor programs can use this compound to benchmark their synthetic intermediates, validate their enzymatic assay systems against published data, and compare the potency of their novel analogs against this historically significant reference point. The 29-fold potency gap between this compound and the optimized 6,7-dimethyl-indazol-5-ylcarbonyl analog provides a quantifiable optimization trajectory.

Physicochemical Reference for Spirochromanone ADME Modeling

With calculated LogP (2.87), LogD (pH 7.4, 3.17), TPSA (75 Ų), and zero Rule-of-Five violations , this compound provides a well-characterized physicochemical baseline for computational ADME modeling within the spirochromanone chemical series. Drug metabolism and pharmacokinetics (DMPK) scientists can use these parameters to calibrate in silico prediction models, compare the lipophilic efficiency (LipE) of new analogs, and design compounds with improved absorption and distribution profiles while maintaining ACC inhibitory activity.

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